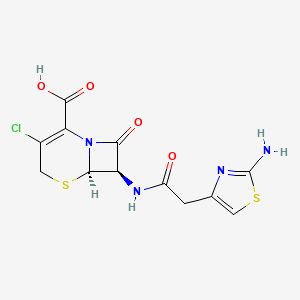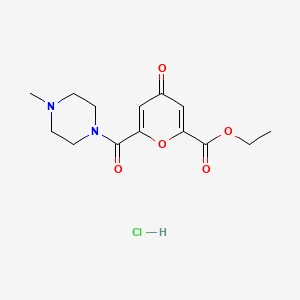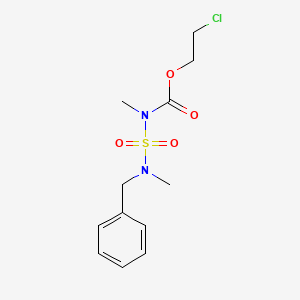![molecular formula C41H26N4O11 B12772017 1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-64-9](/img/structure/B12772017.png)
1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide is a complex polymeric material known for its exceptional thermal stability, mechanical strength, and chemical resistance. This compound is widely used in various industrial applications, including electronics, aerospace, and automotive industries, due to its robust properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide typically involves the following steps:
-
Preparation of Benzophenonetetracarboxylic Dianhydride
-
Preparation of Polyimide
- The polyimide is synthesized by reacting benzophenonetetracarboxylic dianhydride with diamines such as toluenediisocyanate and methylenediphenyldiisocyanate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this polyimide involves large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation
- The polyimide can undergo oxidation reactions, especially at high temperatures, leading to the formation of carbonyl and carboxyl groups.
-
Reduction
- Reduction reactions are less common but can occur under specific conditions, leading to the formation of amine groups.
-
Substitution
- The polyimide can undergo substitution reactions where functional groups on the polymer chain are replaced by other groups, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of amine groups.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide have numerous applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of advanced materials with tailored properties.
- Employed in the development of high-performance coatings and adhesives.
-
Biology
- Utilized in the fabrication of biocompatible materials for medical devices and implants.
-
Medicine
- Investigated for use in drug delivery systems due to its stability and compatibility with various drugs.
-
Industry
- Widely used in the electronics industry for the production of flexible circuits and insulating materials.
- Applied in the aerospace industry for the manufacture of lightweight, high-strength components.
作用機序
The mechanism of action of this polyimide involves its ability to form strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which contribute to its high thermal stability and mechanical strength. The presence of aromatic rings and imide groups in the polymer chain enhances its rigidity and resistance to chemical degradation.
類似化合物との比較
Similar Compounds
Pyromellitic Dianhydride: Another aromatic dianhydride used in the synthesis of polyimides with similar thermal and mechanical properties.
3,3’,4,4’-Biphenyltetracarboxylic Dianhydride: Known for its high thermal stability and used in high-performance polymers.
Ethylenediaminetetraacetic Dianhydride: Utilized in the synthesis of polyimides with good solubility and processability.
Uniqueness
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. The presence of both toluenediisocyanate and methylenediphenyldiisocyanate in the polymer chain provides a balance of flexibility and rigidity, making it suitable for a wide range of applications.
特性
CAS番号 |
152187-64-9 |
|---|---|
分子式 |
C41H26N4O11 |
分子量 |
750.7 g/mol |
IUPAC名 |
1,3-diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C17H6O7.C15H14N2O2.C9H6N2O2/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20;18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H;1-7,9H,8,10-11H2;2-4H,1H3 |
InChIキー |
FDKNWAHZPDJNBI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
関連するCAS |
152187-64-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)









